molecular formula C6H11BrN2S B13249941 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide

Cat. No.: B13249941
M. Wt: 223.14 g/mol
InChI Key: MEVJJMAHAHRXDC-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the process. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction rate and yield.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in various assays to evaluate its efficacy against different pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine hydrobromide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.

While these compounds share a common thiazole ring structure, this compound is unique in its specific chemical modifications and potential applications. Its versatility and wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C6H11BrN2S

Molecular Weight

223.14 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrobromide

InChI

InChI=1S/C6H10N2S.BrH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3;1H

InChI Key

MEVJJMAHAHRXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCN.Br

Origin of Product

United States

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